5-Methoxynicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBQKDSJNIPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304198 | |
| Record name | 5-Methoxy-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-50-3 | |
| Record name | 5-Methoxy-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119646-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxynicotinamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for obtaining 5-methoxynicotinamide, a valuable substituted pyridine derivative for various research applications. The protocol herein is presented with detailed experimental procedures, data organization for clarity, and visual representations of the synthetic workflow and a related hypothetical signaling pathway.
Synthetic Strategy and Workflow
The synthesis of this compound can be strategically approached from commercially available 5-bromonicotinic acid. The proposed synthetic pathway involves a key nucleophilic aromatic substitution reaction to introduce the methoxy group, followed by an amidation step to furnish the final product. This multi-step process is designed to be robust and scalable for laboratory research purposes.
Caption: Synthetic workflow for this compound starting from 5-Bromonicotinic Acid.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 5-Bromonicotinamide
Objective: To convert 5-bromonicotinic acid to its corresponding amide.
-
Acid Chloride Formation: To a solution of 5-bromonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).
-
Work-up and Isolation: Stir the mixture vigorously for 1 hour. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromonicotinamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Objective: To introduce the methoxy group via a copper-catalyzed nucleophilic substitution.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 5-bromonicotinamide (1 equivalent), sodium methoxide (1.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate.
-
Work-up and Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromonicotinic Acid | Oxalyl Chloride, NH₄OH | Dichloromethane | 0 to RT | 4-5 | 85-95 |
| 2 | 5-Bromonicotinamide | Sodium Methoxide, CuI | DMF | 100-120 | 12-24 | 60-75 |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Bromonicotinamide | C₆H₅BrN₂O | 201.02 | 215-218 | White to off-white solid |
| This compound | C₇H₈N₂O₂ | 152.15 | 178-181 | White crystalline solid |
Table 2: Physicochemical Properties of Key Compounds.
Hypothetical Signaling Pathway Involvement
While the primary focus of this document is the synthesis of this compound, it is valuable for drug development professionals to consider its potential biological context. Substituted nicotinamides can interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a nicotinamide derivative might modulate a cellular response.
Caption: Hypothetical signaling cascade modulated by a nicotinamide derivative.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols described are based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxynicotinamide, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), has emerged as a compound of significant interest in the fields of metabolic disease and oncology. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Methoxynicotinamide, details the experimental methodologies for their determination, and illustrates its mechanism of action through a detailed signaling pathway diagram.
Physicochemical Properties
The fundamental physicochemical properties of 6-Methoxynicotinamide are summarized in the tables below, providing a clear and concise reference for researchers.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 6-methoxypyridine-3-carboxamide | |
| Synonyms | JBSNF-000088, 6-Methoxy-3-pyridinecarboxamide | [1][2] |
| CAS Number | 7150-23-4 | [1] |
| Chemical Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | [2] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Source |
| Melting Point | 178-180°C | [2] |
| Boiling Point (Predicted) | 301.6 ± 22.0°C | [2] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [2] |
| logP (Computed) | 1.4 | |
| Polar Surface Area (Computed) | 65.2 Ų |
Table 3: Solubility Profile
| Solvent | Solubility | Source |
| DMSO | ≥ 60 mg/mL (at 25°C) | [1] |
| Methanol | Soluble (a little) | [2] |
Experimental Protocols
The accurate determination of physicochemical properties is crucial for the characterization of any active pharmaceutical ingredient (API). Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of 6-Methoxynicotinamide can be determined using the capillary method with a melting point apparatus.
Protocol:
-
A small, finely powdered sample of 6-Methoxynicotinamide is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of 6-Methoxynicotinamide.
Boiling Point Determination
As 6-Methoxynicotinamide is a solid at room temperature, its boiling point is typically predicted using computational models. Experimental determination would require high temperatures and is often not performed unless necessary. If required, a distillation-based method under reduced pressure could be employed to prevent decomposition.
Solubility Determination
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
Protocol:
-
An excess amount of 6-Methoxynicotinamide is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of 6-Methoxynicotinamide in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol:
-
A solution of 6-Methoxynicotinamide of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Protocol:
-
Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
-
A known amount of 6-Methoxynicotinamide is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are combined in a sealed flask and shaken vigorously for a set period to allow for partitioning of the compound.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of 6-Methoxynicotinamide in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Mechanism of Action and Signaling Pathway
6-Methoxynicotinamide functions as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3) and plays a crucial role in cellular energy and methylation pathways.[1] By inhibiting NNMT, 6-Methoxynicotinamide modulates these pathways, leading to its therapeutic effects in metabolic diseases.
The inhibition of NNMT by 6-Methoxynicotinamide leads to a cascade of downstream effects. It prevents the conversion of nicotinamide to 1-methylnicotinamide (MNA), thereby increasing the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[3][4] Elevated NAD+ levels are known to activate sirtuins, a class of proteins involved in metabolic regulation. Furthermore, the inhibition of NNMT reduces the consumption of S-adenosylmethionine (SAM), the universal methyl donor, which can impact various cellular methylation reactions. In animal models of metabolic diseases, these molecular changes translate to improved insulin sensitivity and regulation of glucose metabolism.[1]
Signaling Pathway of 6-Methoxynicotinamide as an NNMT Inhibitor
Caption: Mechanism of action of 6-Methoxynicotinamide via NNMT inhibition.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxynicotinamide, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action as an NNMT inhibitor, visualized through the provided signaling pathway, underscores its therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the continued investigation and development of 6-Methoxynicotinamide as a promising therapeutic agent.
References
The Dawn of Discovery: A Technical Guide to the Early Research of Nicotinamide Analogs
Abstract: The discovery of nicotinamide adenine dinucleotide (NAD+) as a fundamental coenzyme in the early 20th century opened the door to understanding cellular metabolism. This technical guide provides an in-depth review of the subsequent pioneering research into synthetic nicotinamide analogs. Spanning the crucial period of the 1950s and 1960s, this paper details the initial synthesis, experimental evaluation, and early biochemical applications of key analogs such as 3-acetylpyridine adenine dinucleotide (APAD) and thionicotinamide adenine dinucleotide (Thio-NAD). We provide detailed experimental protocols for the enzymatic synthesis and spectrophotometric assays that were foundational to the field. Quantitative data from seminal studies are presented to compare the activity of these analogs with the natural coenzyme. Furthermore, this guide illustrates the early understanding of the biochemical pathways these analogs helped to elucidate, focusing on their role as redox cofactors for dehydrogenase enzymes. This document serves as a resource for researchers, scientists, and drug development professionals interested in the foundational science of NAD+ biochemistry and analog development.
A Brief History: From "Coferment" to Coenzyme
The journey into nicotinamide analogs begins with the discovery of their parent molecule, NAD+. In 1906, Arthur Harden and William John Young identified a heat-stable factor, which they termed a "coferment," that was essential for yeast fermentation. It was not until the 1930s that this molecule was structurally identified as nicotinamide adenine dinucleotide. A pivotal moment came in 1937 when Conrad Elvehjem discovered that nicotinic acid (niacin) could cure pellagra, establishing the vitamin B3 family as direct precursors to NAD+. The final pieces of the biosynthetic puzzle in mammals were elucidated in 1958, when Jack Preiss and Philip Handler described the pathway for converting nicotinic acid into NAD+.[1] This foundational work set the stage for the next chapter: the creation of synthetic analogs to probe the function of this vital coenzyme.
The mid-20th century, particularly the 1950s, saw a surge of interest in using synthetic analogs to understand the mechanism of NAD-dependent enzymes. Researchers, most notably Nathan O. Kaplan and his colleagues, began to synthesize and test molecules that mimicked the structure of NAD+ but possessed unique chemical and physical properties. These early analogs were not created as therapeutics, but as molecular tools to dissect the intricacies of enzyme-coenzyme interactions, substrate binding, and the fundamental process of hydride transfer in redox reactions.
References
Unveiling the Bioactivity of 5-Methoxynicotinamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxynicotinamide, also known as 6-Methoxynicotinamide or JBSNF-000088, has emerged as a significant small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and has been implicated in a range of pathologies, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this promising area.
Core Mechanism of Action: NNMT Inhibition
The primary biological activity of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, this compound modulates two critical metabolic pathways: the SAM cycle and the NAD+ salvage pathway. This inhibition leads to a decrease in MNA levels and an alteration of the SAM/SAH ratio, which has downstream effects on histone methylation and gene expression. Furthermore, by preventing the methylation of nicotinamide, more of this precursor is available for the synthesis of NAD+, a vital coenzyme in cellular redox reactions.
Quantitative Biological Activity
The inhibitory potency of this compound against NNMT has been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition of NNMT by this compound (JBSNF-000088)
| Target Enzyme | IC50 (µM) | Assay Method |
| Human NNMT | 1.8 | Fluorescence-based |
| Monkey NNMT | 2.8 | Fluorescence-based |
| Mouse NNMT | 5.0 | Fluorescence-based |
| Human NNMT | 2.4 | LC-MS/MS-based |
Table 2: Cell-Based Inhibition of NNMT by this compound (JBSNF-000088)
| Cell Line | IC50 (µM) | Endpoint Measured |
| U2OS (Human) | 1.6 | MNA Levels |
| 3T3-L1 (Mouse) | 6.3 | MNA Levels |
Table 3: In Vivo Efficacy of this compound (JBSNF-000088) in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Dosage | Treatment Duration | Key Outcomes |
| C57BL/6J Mice (DIO) | 50 mg/kg, oral gavage, twice daily | 4 weeks | Significant reduction in body weight, improved glucose tolerance, and normalized fed blood glucose levels.[1] |
Signaling Pathways Modulated by this compound
The inhibition of NNMT by this compound initiates a cascade of molecular events that impact several key signaling pathways.
In specific cellular contexts, particularly in cancer, the effects of NNMT inhibition can propagate to other critical signaling pathways.
Detailed Experimental Protocols
In Vitro NNMT Enzymatic Assay (Fluorescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
Nicotinamide (Substrate)
-
S-adenosylmethionine (SAM) (Co-substrate)
-
This compound (Test Inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
SAH hydrolase
-
Thiol-sensitive fluorescent probe
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe. The signal is inversely proportional to NNMT activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 30, and 100 µM) and a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol details the evaluation of this compound's efficacy in a preclinical model of obesity.
Animal Model:
-
Male C57BL/6J mice
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet (HFD) for 14 weeks to induce obesity.
-
Treatment: Randomize the obese mice into a vehicle control group and a treatment group. Administer this compound (50 mg/kg) or vehicle via oral gavage twice daily for 4 weeks.
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Measure fed blood glucose levels at specified intervals.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight and then administer an oral gavage of glucose (e.g., 2 g/kg). Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
-
Tissue Analysis: At the end of the study, collect plasma and tissues (e.g., adipose tissue, liver) for analysis of MNA levels and other relevant biomarkers.
Conclusion
This compound is a potent inhibitor of NNMT with demonstrated preclinical efficacy in models of metabolic disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader class of NNMT inhibitors. The detailed methodologies and visual representations of the underlying mechanisms are intended to accelerate research efforts aimed at translating these promising preclinical findings into novel therapeutics for a range of human diseases.
References
In Vitro Characterization of 6-Methoxynicotinamide as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive in vitro characterization of 6-Methoxynicotinamide (also known as JBSNF-000088), a potent inhibitor of NNMT. This document details the inhibitory potency of 6-Methoxynicotinamide, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways associated with NNMT and the experimental workflow for inhibitor assessment.
Introduction to NNMT and 6-Methoxynicotinamide
Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] This enzymatic reaction is a key regulator of the cellular NAD+ salvage pathway and the SAM cycle, thereby influencing cellular energy homeostasis and epigenetic regulation.[1][3] Dysregulation of NNMT activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.
6-Methoxynicotinamide is a nicotinamide analog that has been identified as a potent, orally active inhibitor of NNMT.[4] Its ability to modulate NNMT activity suggests its potential in the treatment of metabolic diseases by sensitizing insulin, modulating glucose levels, and reducing body weight.[4]
Quantitative Inhibitory Potency of 6-Methoxynicotinamide
The inhibitory activity of 6-Methoxynicotinamide against NNMT has been quantified across different species and cellular contexts. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of NNMT by 6-Methoxynicotinamide
| Enzyme Source | IC50 (µM) | Reference |
| Human NNMT | 1.8 | [3][4][5] |
| Monkey NNMT | 2.8 | [3][4][5] |
| Mouse NNMT | 5.0 | [3][4][5] |
Table 2: Cell-Based Inhibition of NNMT by 6-Methoxynicotinamide
| Cell Line | IC50 (µM) | Reference |
| U2OS (Human Osteosarcoma) | 1.6 | [4] |
| 3T3L1 (Mouse Adipocytes) | 6.3 | [4] |
Experimental Protocols
Detailed methodologies for the in vitro characterization of NNMT inhibitors like 6-Methoxynicotinamide are crucial for reproducible research. The following sections describe a fluorescence-based enzymatic assay and an LC-MS/MS-based cellular assay.
Fluorescence-Based NNMT Inhibition Assay
This assay relies on a coupled-enzyme system where the NNMT product, SAH, is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive fluorescent probe.[6][7]
Materials:
-
Recombinant Human NNMT Enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
6-Methoxynicotinamide (or other test inhibitor)
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 2 mM DTT)
-
SAH Hydrolase
-
Thiol-detecting fluorescent probe (e.g., ThioGlo4)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of 6-Methoxynicotinamide in NNMT assay buffer. The final concentrations should typically range from nanomolar to micromolar to determine the IC50 value.
-
Reaction Mixture Preparation: In the wells of the microplate, add the test inhibitor solution, recombinant NNMT enzyme, and SAM. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding nicotinamide to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Add the SAH hydrolase and the thiol-detecting probe to the wells. Incubate at room temperature for a sufficient time for the fluorescent signal to develop.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 400/465 nm for ThioGlo4).[7]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
LC-MS/MS-Based Cellular NNMT Inhibition Assay
This method quantifies the inhibition of endogenous NNMT activity in a cellular context by measuring the levels of the product, 1-methylnicotinamide (1-MNA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Materials:
-
Cultured cells expressing NNMT (e.g., U2OS cells)
-
Cell culture medium and supplements
-
6-Methoxynicotinamide (or other test inhibitor)
-
Lysis buffer
-
Internal standard (e.g., deuterated 1-MNA)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of 6-Methoxynicotinamide for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: To the cell lysates, add an internal standard and precipitate the proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis. Inject the prepared samples into the LC-MS/MS system to quantify the levels of 1-MNA.
-
Data Analysis: Normalize the 1-MNA levels to the internal standard and protein concentration. Calculate the percent inhibition of 1-MNA production for each inhibitor concentration compared to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizing NNMT's Role and Inhibition
Diagrams are provided below to illustrate the signaling pathway of NNMT and the workflow of a typical inhibitor screening assay.
NNMT Signaling Pathway
The following diagram illustrates the central role of NNMT in cellular metabolism, particularly its impact on the SAM cycle and the NAD+ salvage pathway.
Caption: NNMT's central role in the SAM cycle and NAD+ salvage pathway.
Experimental Workflow for NNMT Inhibition Assay
The diagram below outlines the key steps in a typical in vitro fluorescence-based screening assay to determine the IC50 of an NNMT inhibitor.
Caption: Workflow for a fluorescence-based NNMT inhibition assay.
Conclusion
6-Methoxynicotinamide is a well-characterized inhibitor of NNMT with potent activity in both enzymatic and cell-based assays. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of NNMT inhibitors. The consistent in vitro characterization of compounds like 6-Methoxynicotinamide is a critical step in advancing our understanding of NNMT's role in health and disease and in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Nicotinamide Analog Binding to NNMT: A Technical Guide
Disclaimer: Despite a comprehensive search, no specific structural or quantitative binding data for 5-Methoxynicotinamide with Nicotinamide N-methyltransferase (NNMT) was found in the public domain. This guide therefore focuses on the structural analysis of a closely related and well-characterized analog, 6-Methoxynicotinamide (also known as JBSNF-000088) , for which a co-crystal structure with human NNMT is available (PDB ID: 5YJF)[1][2][3][4]. The insights from this analysis are considered highly relevant for understanding the binding of similar nicotinamide analogs.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the detoxification of various xenobiotics[5][6][7]. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH)[6][7]. Overexpression of NNMT has been linked to several diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers[6][7][8]. This has positioned NNMT as a promising therapeutic target for drug development. Understanding the structural basis of inhibitor binding is paramount for the rational design of potent and selective NNMT inhibitors. This technical guide provides an in-depth analysis of the binding of the nicotinamide analog, 6-Methoxynicotinamide, to human NNMT.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the structural and functional characterization of 6-Methoxynicotinamide binding to NNMT.
Protein Expression and Purification
Recombinant human NNMT is typically expressed in E. coli. The expression and purification protocol generally involves the following steps:
-
Gene Synthesis and Cloning: The human NNMT gene is synthesized and cloned into an expression vector, often containing a purification tag such as a His-tag[9][10].
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, for example, with IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding[11].
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization to release the cellular contents[10].
-
Purification: The recombinant NNMT is purified from the cell lysate using a series of chromatography steps. If a His-tag is used, an initial affinity chromatography step on a Ni-NTA column is common. This is often followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity (>95%)[9][10][11].
Crystallization of the NNMT-Inhibitor Complex
The co-crystal structure of human NNMT with 6-Methoxynicotinamide (JBSNF-000088) was obtained through X-ray crystallography[1][8]. The general protocol for crystallization is as follows:
-
Complex Formation: Purified NNMT is incubated with a molar excess of the inhibitor (6-Methoxynicotinamide) and the cofactor S-adenosyl-L-methionine (SAM) to form the ternary complex[8]. A thermal shift assay can be performed to confirm the binding and stabilization of the protein by the ligands prior to crystallization attempts[8].
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The hanging drop vapor diffusion method is commonly employed[12].
-
Crystal Optimization: Initial crystal hits are optimized by refining the concentrations of the protein, ligands, and crystallization reagents, as well as the temperature, to obtain diffraction-quality crystals[12].
-
Data Collection: The optimized crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source[1][12].
NNMT Inhibition Assay
The inhibitory activity of compounds like 6-Methoxynicotinamide is determined using an in vitro enzymatic assay[8][9]. A typical protocol is as follows:
-
Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT) containing the NNMT enzyme, the inhibitor at various concentrations, and the substrates nicotinamide and SAM[9].
-
Incubation: The enzyme and inhibitor are pre-incubated for a specific duration at room temperature[9].
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates[9].
-
Reaction Progression: The reaction is allowed to proceed for a defined time at 37°C[9].
-
Detection: The reaction is stopped, and the amount of product (1-methylnicotinamide or SAH) is quantified using methods such as LC-MS/MS or fluorescence-based assays[2][9][13]. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated[8].
Quantitative Data Presentation
The following table summarizes the key quantitative data for the binding of 6-Methoxynicotinamide (JBSNF-000088) to NNMT.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 1.8 µM | Human | Biochemical Assay | [8] |
| 5.0 µM | Mouse | Biochemical Assay | [8] | |
| 2.8 µM | Monkey | Biochemical Assay | [8] | |
| 1.6 µM | Human (U2OS cells) | Cell-based Assay | [8] | |
| 6.3 µM | Mouse (3T3L1 cells) | Cell-based Assay | [8] | |
| Crystallographic Resolution | 2.49 Å | Human | X-ray Diffraction | [1][3] |
| R-Value Work | 0.224 | Human | X-ray Diffraction | [1] |
| R-Value Free | 0.286 | Human | X-ray Diffraction | [1] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the NNMT enzymatic reaction and a typical experimental workflow for structural analysis.
Structural Insights into 6-Methoxynicotinamide Binding
The co-crystal structure of human NNMT in complex with 6-Methoxynicotinamide (PDB: 5YJF) reveals critical interactions within the enzyme's active site[1][2][3][4]. The inhibitor binds in the nicotinamide-binding pocket, adjacent to the SAH molecule in the cofactor-binding site.
Key features of the binding mode include:
-
Hydrophobic Interactions: The pyridine ring of 6-Methoxynicotinamide is sandwiched between the side chains of conserved aromatic residues, which is a common feature for nicotinamide recognition by NNMT[5].
-
Hydrogen Bonding: The amide group of the inhibitor forms hydrogen bonds with surrounding residues in the active site, anchoring its orientation[5].
-
Role of the Methoxy Group: The 6-methoxy group occupies a specific sub-pocket, contributing to the inhibitor's potency and selectivity. This substitution likely enhances binding affinity compared to the parent nicotinamide molecule.
The structural data from PDB entry 5YJF provides a detailed atomic-level understanding of how 6-Methoxynicotinamide inhibits NNMT. This information is invaluable for structure-based drug design efforts aimed at developing novel NNMT inhibitors with improved pharmacological properties.
Conclusion
The structural and functional analysis of 6-Methoxynicotinamide binding to NNMT provides a robust framework for understanding the molecular recognition of nicotinamide analogs by this important metabolic enzyme. The detailed experimental protocols and quantitative binding data serve as a valuable resource for researchers in the field of drug discovery and development. The high-resolution crystal structure, in particular, offers a precise blueprint for the design of next-generation NNMT inhibitors with potential therapeutic applications in metabolic diseases and oncology. While direct structural information for this compound is not currently available, the findings for its close analog, 6-Methoxynicotinamide, offer significant predictive insights into its likely mode of binding and inhibition.
References
- 1. rcsb.org [rcsb.org]
- 2. 5yjf - Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide - Summary - Protein Data Bank Japan [pdbj.org]
- 3. 5YJF: Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide [ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00005yjf [wwpdb.org]
- 5. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PDBe Connect Pages [ebi.ac.uk]
The Role of 5-Methoxynicotinamide in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxynicotinamide (5-MN), also known as 6-methoxynicotinamide, has emerged as a significant modulator of cellular metabolism through its potent inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a critical role in the metabolism of nicotinamide and the regulation of the cellular methyl pool. By inhibiting NNMT, 5-MN instigates a cascade of metabolic alterations, including the elevation of intracellular nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM) levels. These changes have profound implications for various cellular processes, including energy metabolism, epigenetic regulation, and cellular signaling. This technical guide provides an in-depth analysis of the mechanism of action of 5-MN, its quantitative effects on key metabolic pathways, and detailed protocols for its investigation.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in these processes, participating in redox reactions and serving as a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The intracellular concentration of NAD+ is tightly regulated by a balance between its biosynthesis and consumption.
The NAD+ salvage pathway is a primary route for NAD+ synthesis, recycling nicotinamide (NAM) back into the NAD+ pool. A key enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), consuming S-adenosylmethionine (SAM) in the process. Elevated NNMT activity has been implicated in various pathological conditions, including metabolic disorders and cancer, by depleting both the NAD+ and SAM pools.
This compound (5-MN) has been identified as a potent inhibitor of NNMT. Its ability to modulate the activity of this key metabolic enzyme makes it a valuable tool for studying cellular metabolism and a potential therapeutic agent for diseases associated with dysregulated NNMT activity. This guide will explore the multifaceted role of 5-MN in cellular metabolism, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of Nicotinamide N-methyltransferase (NNMT). As an analog of nicotinamide, 5-MN binds to the active site of NNMT, preventing the binding and subsequent methylation of the natural substrate, nicotinamide.
This inhibition has two major downstream consequences:
-
Increased NAD+ Bioavailability: By blocking the conversion of nicotinamide to 1-MNA, 5-MN effectively increases the intracellular pool of nicotinamide available for the NAD+ salvage pathway. This leads to an overall increase in intracellular NAD+ levels, which can enhance the activity of NAD+-dependent enzymes such as sirtuins.
-
Modulation of the Cellular Methyl Pool: The NNMT reaction is a significant consumer of the universal methyl donor, S-adenosylmethionine (SAM), producing S-adenosylhomocysteine (SAH) as a byproduct. Inhibition of NNMT by 5-MN reduces the consumption of SAM, leading to an increase in the intracellular SAM concentration and a decrease in the SAH concentration. This alteration in the SAM/SAH ratio can have widespread effects on cellular methylation reactions, including histone and DNA methylation, thereby influencing epigenetic regulation.
The following diagram illustrates the central role of 5-MN in modulating these key metabolic pathways.
An In-depth Technical Guide to the Pharmacological Profile of Nicotinamide N-Methyltransferase (NNMT) Inhibitors, with a Focus on 6-Methoxynicotinamide
Disclaimer: Initial searches for "5-Methoxynicotinamide" did not yield significant pharmacological data. This guide will focus on the closely related and well-researched isomer, 6-Methoxynicotinamide (JBSNF-000088) , a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), and other relevant NNMT inhibitors to provide a comprehensive overview of this class of compounds.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[2] Overexpression of NNMT has been linked to various pathological conditions, including obesity, type 2 diabetes, and cancer.[1] This has led to the development of NNMT inhibitors as potential therapeutic agents. This technical guide provides a detailed pharmacological profile of 6-Methoxynicotinamide (JBSNF-000088), a prominent NNMT inhibitor, and discusses the broader implications of NNMT inhibition.
Mechanism of Action
NNMT inhibitors, such as 6-Methoxynicotinamide, act by competitively binding to the nicotinamide-binding pocket of the NNMT enzyme. This inhibition prevents the transfer of a methyl group from SAM to nicotinamide, thereby blocking the formation of MNA and S-adenosyl-L-homocysteine (SAH).[2] The primary downstream effects of NNMT inhibition are the modulation of cellular levels of key metabolites:
-
Increased Nicotinamide (NAM) bioavailability: By preventing its methylation, NNMT inhibitors increase the cellular pool of NAM.
-
Enhanced NAD+ Synthesis: The increased availability of NAM shunts it towards the NAD+ salvage pathway, leading to elevated levels of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous metabolic reactions and a substrate for sirtuins and PARPs, which are involved in cellular signaling and DNA repair.
-
Modulation of the SAM/SAH Ratio: Inhibition of NNMT leads to an increase in the cellular concentration of SAM, the universal methyl donor, and a decrease in SAH. This alteration in the SAM/SAH ratio can influence a wide range of cellular methylation reactions, including epigenetic modifications of DNA and histones.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for 6-Methoxynicotinamide (JBSNF-000088) and another well-characterized NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ).
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | Fluorescence-based | [3] |
| Monkey NNMT | 2.8 | Fluorescence-based | [3] | |
| Mouse NNMT | 5.0 | Fluorescence-based | [3] | |
| Human NNMT | 2.4 | LC-MS/MS | [3] | |
| U2OS cells (cellular assay) | 1.6 | LC-MS/MS | [4] | |
| 3T3L1 differentiated cells (cellular assay) | 6.3 | LC-MS/MS | [4] | |
| 5-amino-1-methylquinolinium (5-amino-1MQ) | Human NNMT | ~1 | Not specified | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of 6-Methoxynicotinamide (JBSNF-000088) in Mice
| Parameter | Value | Route of Administration | Reference |
| Cmax | 3568 ng/mL | 10 mg/kg, Oral | [3] |
| Tmax | 0.5 h | 10 mg/kg, Oral | [3] |
| Half-life (t1/2) | 0.4 h | 10 mg/kg, Oral | [3] |
| Bioavailability | ~40% | Oral | [3] |
| Plasma Clearance | 21 mL/min/kg | 1 mg/kg, Intravenous | [4] |
| Volume of Distribution (Vss) | 0.7 L/kg | 1 mg/kg, Intravenous | [4] |
Table 3: In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice
| Compound | Dosage | Treatment Duration | Key Findings | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | 50 mg/kg, b.i.d., oral | 4 weeks | Reduced body weight, improved insulin sensitivity, normalized glucose tolerance. | [3] |
| 5-amino-1-methylquinolinium (5-amino-1MQ) | 20 mg/kg, t.i.d., subcutaneous | 11 days | Progressive loss of body weight, reduced white adipose mass, decreased adipocyte size. | [2] |
Signaling Pathways and Visualizations
The inhibition of NNMT initiates a cascade of metabolic and signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
NNMT Catalytic Reaction and Inhibition
Caption: Inhibition of the NNMT-catalyzed reaction by 6-Methoxynicotinamide.
Downstream Effects of NNMT Inhibition
Caption: Signaling cascade initiated by NNMT inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize NNMT inhibitors.
In Vitro NNMT Enzymatic Assay (Fluorescence-based)
Objective: To determine the in vitro potency of a compound in inhibiting NNMT enzymatic activity.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (NAM)
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compound (e.g., 6-Methoxynicotinamide)
-
Developing reagents (acetophenone, KOH, formic acid)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the NNMT enzyme to each well (except for the blank control).
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NAM and SAM.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the developing reagents. This converts the product, MNA, into a fluorescent derivative.
-
Read the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.[6]
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the therapeutic effects of an NNMT inhibitor on body weight and glucose metabolism in a preclinical model of obesity.
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 14-18 weeks to induce obesity and insulin resistance.[3][7]
Procedure:
-
Randomize the DIO mice into treatment and vehicle control groups.
-
Administer the NNMT inhibitor (e.g., 50 mg/kg 6-Methoxynicotinamide, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 4 weeks).[3]
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fed blood glucose and plasma insulin levels at specified intervals (e.g., weekly).[6]
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for a specified period (e.g., 4-6 hours).
-
Administer a final dose of the NNMT inhibitor or vehicle.
-
One hour later, administer an oral gavage of glucose (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose levels.[6]
-
-
At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., MNA levels, gene expression).
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo efficacy study of an NNMT inhibitor.
Therapeutic Potential and Future Directions
The inhibition of NNMT represents a promising therapeutic strategy for a range of metabolic disorders. Preclinical studies with compounds like 6-Methoxynicotinamide have demonstrated significant improvements in body weight, fat mass, glucose tolerance, and insulin sensitivity.[3] The mechanism of action, centered on the modulation of fundamental metabolic pathways involving NAD+ and SAM, suggests potential applications in other diseases characterized by metabolic dysregulation, including certain cancers and age-related conditions.
Future research in this area will likely focus on:
-
The development of more potent and selective NNMT inhibitors with optimized pharmacokinetic profiles.
-
Further elucidation of the complex downstream effects of NNMT inhibition on various signaling pathways and epigenetic landscapes.
-
Clinical trials to evaluate the safety and efficacy of NNMT inhibitors in human populations with metabolic diseases.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 7. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Enzymatic Assay of 5-Methoxynicotinamide as an NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NA), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] Dysregulation of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a promising therapeutic target.[1][2] 5-Methoxynicotinamide, also referred to as 6-Methoxynicotinamide or JBSNF-000088, is a potent inhibitor of NNMT.[3][4][5] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against NNMT.
The described protocol is a fluorescence-based assay that is robust, suitable for high-throughput screening, and allows for the determination of inhibitor potency (e.g., IC50 values). The assay relies on a coupled-enzyme system where the SAH produced by NNMT is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive probe, generating a fluorescent signal that is proportional to NNMT activity.[1][6] Inhibition of NNMT by this compound leads to a decrease in the fluorescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NNMT enzymatic reaction and the general workflow for the in vitro inhibition assay.
Caption: Enzymatic reaction catalyzed by NNMT and its inhibition.
Caption: General experimental workflow for the NNMT inhibition assay.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported IC50 values for this compound (also known as 6-Methoxynicotinamide or JBSNF-000088) against NNMT from different species and in cell-based assays.
| Target/System | IC50 Value (µM) | Reference(s) |
| Human NNMT | 1.8 | [4][7][8][9] |
| Monkey NNMT | 2.8 | [4][7][8][9] |
| Mouse NNMT | 5.0 | [4][7][8][9] |
| Human U2OS Cells | 1.6 | [4][7] |
| Mouse 3T3-L1 Cells | 6.3 | [4][7] |
| Human Recombinant NNMT | 2.5 ± 0.1 | [3] |
Experimental Protocol: In Vitro NNMT Inhibition Assay
This protocol describes a fluorescence-based, coupled-enzyme assay to determine the IC50 value of this compound for NNMT.
Materials and Reagents
-
Recombinant Human NNMT Enzyme
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NA)
-
SAH Hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
This compound (Test Inhibitor)
-
1-Methylnicotinamide (MNA) (Positive Control Inhibitor, optional)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the inhibitor in Assay Buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).[10]
-
Prepare stock solutions of SAM and Nicotinamide in Assay Buffer.
-
Dilute the NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe in Assay Buffer to their optimal working concentrations.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Inhibitor Wells: A fixed volume of the diluted this compound solutions.
-
Positive Control Wells (No Inhibition): An equivalent volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Blank/Background Control Wells: Assay Buffer.
-
-
Add the diluted NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe to all wells except the blank controls.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of SAM and Nicotinamide to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 392/482 nm).[1]
-
-
Data Analysis:
-
Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]
- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂 | MCE [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Application Note: Quantification of 5-Methoxynicotinamide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is of growing interest in pharmaceutical research due to its potential therapeutic applications. As with any drug development candidate, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The described protocol is designed to be a comprehensive guide, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves several key stages, from sample receipt to data analysis. The following diagram provides a visual representation of this process.
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Methods
Chemicals and Reagents
-
This compound (analytical standard)
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike the appropriate working standard solutions into control human plasma to obtain calibration standards and QC samples at the desired concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1][2][3][4][5]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
The choice of sample preparation method can depend on the specific requirements of the assay. The following diagram illustrates a decision-making process for selecting a suitable technique.
Caption: Decision tree for selecting a plasma sample preparation method.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3][4][5] |
| Mobile Phase A | 0.1% Formic acid in water[1][3][4][5][6][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][4][5][6] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3][4][5][7] |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| This compound-d4 (IS) | To be determined | To be determined | To be optimized |
Note: The specific m/z transitions and collision energies for this compound and its internal standard need to be optimized experimentally.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 3 (LQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 50 (MQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 800 (HQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (LQC) | > 85 | 85 - 115 |
| 800 (HQC) | > 85 | 85 - 115 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation sample preparation, coupled with the selectivity and sensitivity of the LC-MS/MS analysis, makes this method suitable for high-throughput applications in a drug development setting. The validation data demonstrates that the method is accurate, precise, and reliable for the intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Resistance In Vitro with N1-Methylnicotinamide
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like skeletal muscle, adipose tissue, and liver to insulin.[1][2] In vitro models are invaluable tools for dissecting the molecular mechanisms underlying insulin resistance and for screening potential therapeutic agents.[2][3] N1-methylnicotinamide (MNAM), a metabolite of nicotinamide, has shown potential in ameliorating insulin resistance, making it a compound of interest for metabolic research.[4][5]
These application notes provide detailed protocols for utilizing MNAM to study insulin resistance in a C2C12 skeletal muscle cell line, a well-established model for this purpose.[1][4] The protocols cover the induction of insulin resistance using palmitic acid and subsequent treatment with MNAM to assess its effects on glucose metabolism and key signaling pathways.
Principle of the Method
The protocol involves inducing a state of insulin resistance in differentiated C2C12 myotubes by exposing them to palmitic acid (PA), a saturated fatty acid known to impair insulin signaling.[3][4][6] Following the induction of insulin resistance, the cells are treated with N1-methylnicotinamide (MNAM) to investigate its potential to reverse or ameliorate the insulin-resistant state. The primary endpoints for assessment include changes in glucose uptake, and the modulation of key proteins in the insulin signaling and SIRT1/PGC-1α pathways.[4]
Materials and Reagents
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Palmitic Acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
N1-methylnicotinamide (MNAM)
-
Insulin
-
EX527 (SIRT1 inhibitor)
-
Reagents for glucose uptake assay (e.g., 2-deoxy-D-[³H]glucose)
-
Reagents for Western blotting (primary and secondary antibodies, lysis buffer, etc.)
-
Reagents for RT-qPCR (RNA extraction kits, reverse transcriptase, primers, etc.)
Experimental Protocols
C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the myoblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Differentiation: Once the cells reach 80-90% confluency, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Myotube Formation: Allow the cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.
Induction of Insulin Resistance
-
Palmitic Acid-BSA Complex Preparation:
-
Prepare a 0.1 M NaOH solution.
-
Dissolve palmitic acid in the 0.1 M NaOH solution by heating at 70°C in a shaking water bath to create a 5 mM stock solution.
-
Separately, prepare a 10% fatty acid-free BSA solution in DMEM.
-
Add the palmitic acid stock solution to the BSA-DMEM solution while heating at 55°C to achieve the desired final concentration (e.g., 0.75 mM PA).[1]
-
Filter the PA-BSA complex solution through a 0.45 µm filter.
-
-
Induction: Treat the differentiated C2C12 myotubes with the prepared 0.75 mM palmitic acid-BSA complex for 16-24 hours to induce insulin resistance.[4]
N1-Methylnicotinamide (MNAM) Treatment
-
MNAM Preparation: Prepare a stock solution of MNAM in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Treatment: Following the induction of insulin resistance, treat the C2C12 myotubes with the desired concentration of MNAM (e.g., 1 mM) for a specified duration (e.g., 24 hours).[4] For mechanistic studies, a SIRT1 inhibitor like EX527 (e.g., 30 µM) can be co-incubated with MNAM.[4]
Glucose Uptake Assay
-
Serum Starvation: After MNAM treatment, starve the cells in serum-free DMEM for 3-4 hours.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes at 37°C.
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose (or a fluorescent glucose analog) for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.
-
Western Blot Analysis
-
Cell Lysis: Lyse the treated C2C12 myotubes with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-IRS1, IRS1, GLUT4, SIRT1, PGC-1α).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
RT-qPCR Analysis
-
RNA Extraction: Extract total RNA from the treated C2C12 myotubes using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Sirt1, Pgc-1α, Glut4).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change.
Data Presentation
Table 1: Summary of In Vitro Experimental Conditions for Studying MNAM in Insulin Resistance
| Parameter | C2C12 Myotubes |
| Cell Line | C2C12 (Skeletal Muscle) |
| Differentiation | 2% Horse Serum for 4-6 days |
| Insulin Resistance Inducer | Palmitic Acid (PA) |
| PA Concentration | 0.75 mM[4] |
| PA Incubation Time | 16-24 hours |
| Test Compound | N1-methylnicotinamide (MNAM) |
| MNAM Concentration | 1 mM[4] |
| MNAM Incubation Time | 24 hours |
| Inhibitor (for mechanistic studies) | EX527 (SIRT1 inhibitor) |
| EX527 Concentration | 30 µM[4] |
Mandatory Visualizations
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Insulin Resistance Model: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction Methods of In Vitro Insulin Resistance Model - Ace Therapeutics [acetherapeutics.com]
- 4. N1‑methylnicotinamide ameliorates insulin resistance in skeletal muscle of type 2 diabetic mice by activating the SIRT1/PGC‑1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Induction on Insulin Resistance In Vitro | Springer Nature Experiments [experiments.springernature.com]
Application of 6-Methoxynicotinamide in Cancer Cell Line Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent cancer research has highlighted the significant role of metabolic reprogramming in tumor progression and survival. One key enzyme implicated in this process is Nicotinamide N-methyltransferase (NNMT). Upregulated in a variety of cancers, NNMT catalyzes the methylation of nicotinamide, utilizing S-adenosylmethionine (SAM) as a methyl donor, to produce 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This process not only impacts the cellular NAD+ pool but also depletes the universal methyl donor SAM, thereby affecting cellular methylation potential and epigenetic regulation. The inhibition of NNMT has emerged as a promising therapeutic strategy to counteract cancer growth and chemoresistance. 6-Methoxynicotinamide (also known as JBSNF-000088) is a potent, orally active small molecule inhibitor of NNMT, making it a valuable tool for studying the effects of NNMT inhibition in cancer cell lines.[1] This document provides detailed application notes and protocols for the use of 6-Methoxynicotinamide in cancer cell line studies.
Data Presentation
Quantitative Data on NNMT Inhibition
The following tables summarize the inhibitory activity of 6-Methoxynicotinamide and the effects of NNMT modulation in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide against NNMT
| Compound | Target NNMT Species | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 6-Methoxynicotinamide | Human | 1.8 | U2OS (Osteosarcoma) | 1.6 | [1] |
| (JBSNF-000088) | Monkey | 2.8 | 3T3L1 (Adipocytes) | 6.3 | [1] |
| Mouse | 5.0 | [1] |
Table 2: Effects of NNMT Inhibitors on Cancer Cell Viability and MNA Production
| Cell Line | Treatment (100 µM, 72h) | % Reduction in Cell Viability (Mean ± SD) | % Reduction in MNA Levels (Mean ± SD) | Reference |
| U-2 OS (Osteosarcoma) | 6-Methoxynicotinamide | Significant (p < 0.05) at 48h and 72h | ≥50% (p < 0.05) | [2] |
| Saos-2 (Osteosarcoma) | 6-Methoxynicotinamide | Significant (p < 0.05) at 48h and 72h | ≥50% (p < 0.05) | [2] |
| MCC13 (Merkel Cell Carcinoma) | 6-Methoxynicotinamide | Significant (p < 0.05) at 48h and 72h | ≥50% (p < 0.05) | [2] |
| MCC26 (Merkel Cell Carcinoma) | 6-Methoxynicotinamide | Significant (p < 0.05) at 48h and 72h | ≥50% (p < 0.05) | [2] |
Table 3: Effects of NNMT Inhibition on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment (100 µM, 72h) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | Reference |
| U-2 OS | 6-Methoxynicotinamide | Not significant | Significant increase (p < 0.05) | [2][3] |
| Saos-2 | 6-Methoxynicotinamide | Significant increase (p < 0.05) | Significant increase (p < 0.05) | [2][3] |
| MCC13 | 6-Methoxynicotinamide | Not significant | Not significant | [2][3] |
| MCC26 | 6-Methoxynicotinamide | Significant increase (p < 0.05) | Not significant | [2][3] |
Signaling Pathways and Experimental Workflows
NNMT Enzymatic Activity and its Impact on Cellular Metabolism
Caption: NNMT catalyzes the methylation of nicotinamide using SAM.
NNMT-Modulated Signaling Pathways in Cancer
Caption: NNMT influences PI3K/Akt and ASK1-p38 MAPK pathways.
General Experimental Workflow for Studying NNMT Inhibition
Caption: Workflow for assessing the effects of NNMT inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of 6-Methoxynicotinamide on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
6-Methoxynicotinamide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 6-Methoxynicotinamide in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway
This protocol is to determine the effect of 6-Methoxynicotinamide on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
6-Methoxynicotinamide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 6-Methoxynicotinamide for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative analysis of apoptosis induced by 6-Methoxynicotinamide using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
6-Methoxynicotinamide
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Methoxynicotinamide for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantification of SAM and SAH by LC-MS/MS
This protocol provides a general overview for measuring the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), a key indicator of cellular methylation potential and NNMT activity.
Materials:
-
Cancer cell line of interest treated with 6-Methoxynicotinamide
-
Internal standards (e.g., ¹³C₅-SAH, d₃-SAM)
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or ice-cold extraction solvent. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris. Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., HILIC) for separation. Set the mass spectrometer to monitor the specific mass transitions for SAM, SAH, and their respective internal standards.[4][5][6][7][8]
-
Data Analysis: Quantify the peak areas of SAM and SAH and normalize them to the internal standards. Calculate the SAM/SAH ratio for each sample.
Conclusion
6-Methoxynicotinamide is a valuable chemical probe for investigating the role of NNMT in cancer biology. The protocols and data presented here provide a framework for researchers to study the effects of NNMT inhibition on cancer cell viability, signaling pathways, and metabolism. These studies will contribute to a better understanding of the therapeutic potential of targeting NNMT in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine 5-Methoxynicotinamide Target Engagement with Nicotinamide N-methyltransferase (NNMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a small molecule with its protein target within a cellular environment.[1] This technique is predicated on the principle of ligand-induced thermal stabilization. The binding of a ligand, such as 5-Methoxynicotinamide, to its target protein, Nicotinamide N-methyltransferase (NNMT), enhances the protein's conformational stability, leading to an increased resistance to thermal denaturation.[2] By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides direct evidence of target engagement.[1]
This compound, also known as JBSNF-000088, is a potent inhibitor of NNMT, a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds.[3][4][5] Elevated NNMT expression has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target.[6][7] These application notes provide detailed protocols for utilizing CETSA to confirm the intracellular target engagement of this compound with NNMT.
Principle of CETSA for this compound and NNMT
When cells or cell lysates are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand like this compound, the NNMT protein is stabilized, resulting in a higher melting temperature (Tm). This "thermal shift" is a direct measure of target engagement. CETSA experiments can be performed in two main formats:
-
Melt Curve (or Thermal Shift Assay): Cells or lysates are treated with a fixed concentration of the compound and subjected to a range of temperatures to determine the change in the melting temperature of the target protein.[8]
-
Isothermal Dose-Response (ITDR): Cells or lysates are treated with varying concentrations of the compound and heated at a single, fixed temperature to determine the compound's potency (EC50) for target engagement.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (JBSNF-000088) against NNMT and provide representative data from a CETSA experiment.
Table 1: In Vitro Inhibitory Activity of this compound (JBSNF-000088) against NNMT
| Species | IC50 (µM) |
| Human NNMT | 1.8 |
| Monkey NNMT | 2.8 |
| Mouse NNMT | 5.0 |
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]
Table 2: Representative CETSA Melt Curve Data for NNMT with this compound
| Temperature (°C) | % Soluble NNMT (Vehicle) | % Soluble NNMT (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 50 | 78 |
| 60 | 25 | 60 |
| 65 | 10 | 40 |
| 70 | 5 | 20 |
Table 3: Representative CETSA Isothermal Dose-Response Data for NNMT
| This compound (µM) | % Soluble NNMT at 58°C |
| 0.01 | 30 |
| 0.1 | 45 |
| 1 | 65 |
| 10 | 85 |
| 100 | 90 |
Experimental Protocols
Protocol 1: CETSA Melt Curve for NNMT Target Engagement
This protocol is designed to determine the thermal shift of NNMT upon binding of this compound in intact cells.
Materials:
-
Cell line expressing endogenous NNMT (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound (JBSNF-000088)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against NNMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium to a density of 1-2 x 106 cells/mL.
-
Treat cells with 10 µM this compound or an equivalent volume of DMSO (vehicle) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by immediate cooling on ice for 3 minutes.[2]
-
Include an unheated control sample (room temperature).
-
-
Cell Lysis:
-
Separation of Soluble Fraction:
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to NNMT.
-
Detect the signal using a chemiluminescence-based system.
-
-
Data Analysis:
-
Quantify the band intensities for NNMT at each temperature.
-
Normalize the intensities to the unheated control (100% soluble).
-
Plot the percentage of soluble NNMT against temperature for both vehicle- and this compound-treated samples to generate melt curves.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for NNMT
This protocol determines the potency of this compound in engaging NNMT in a cellular context.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell aliquots with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.
-
Heat all samples at this single temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis, Protein Analysis, and Data Analysis:
-
Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.
-
Analyze the soluble fractions by Western blotting for NNMT.
-
Quantify the band intensities and plot the percentage of soluble NNMT against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: General workflow of the Cellular Thermal Shift Assay.
Caption: Simplified NNMT signaling pathway and point of inhibition.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: CRISPR/Cas9 Genome-Wide Screening with 5-Methoxynicotinamide Treatment to Identify Modulators of Drug Sensitivity
For Researchers, Scientists, and Drug Development Professionals.
Introduction
CRISPR/Cas9 genome-wide screening is a powerful methodology for the systematic identification of genes that influence cellular responses to therapeutic agents.[1][2] When combined with treatment using a small molecule inhibitor like 5-Methoxynicotinamide, a compound related to the nicotinamide adenine dinucleotide (NAD+) salvage pathway, this approach can uncover novel drug targets, elucidate mechanisms of action, and identify potential pathways of resistance. This compound is a derivative of nicotinamide and is anticipated to modulate the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][3] Inhibition of NAMPT leads to depletion of NAD+, a critical cofactor for numerous cellular processes, thereby inducing cellular stress and apoptosis, particularly in cancer cells with high metabolic demands.[4]
These application notes provide a comprehensive framework for conducting a pooled CRISPR/Cas9 knockout screen in a cancer cell line treated with this compound. The primary objective is to identify genes whose knockout confers either resistance or sensitivity to the compound, thus shedding light on its therapeutic mechanism and potential synergistic targets.
Signaling Pathway
The NAMPT pathway is central to cellular metabolism, and its inhibition by compounds like this compound has significant downstream consequences. The diagram below illustrates the key components of this pathway and the effects of its inhibition.
Caption: The NAMPT signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
A typical CRISPR/Cas9 screen in combination with small molecule treatment involves several key steps, from library transduction to data analysis. The following diagram outlines the experimental workflow.
Caption: Experimental workflow for a pooled CRISPR/Cas9 screen with drug treatment.
Data Presentation
The quantitative data from a CRISPR/Cas9 screen with this compound treatment is typically summarized to highlight the genes that most significantly impact cellular sensitivity or resistance. The following tables provide a structured format for presenting these findings.
Table 1: Genes Conferring Resistance to this compound
| Gene Symbol | Gene Description | Log2 Fold Change (Enrichment) | p-value |
| GENE-R1 | Example Description 1 | 7.8 | < 0.001 |
| GENE-R2 | Example Description 2 | 6.5 | < 0.001 |
| GENE-R3 | Example Description 3 | 5.2 | < 0.005 |
Table 2: Genes Conferring Sensitivity to this compound
| Gene Symbol | Gene Description | Log2 Fold Change (Depletion) | p-value |
| GENE-S1 | Example Description 1 | -8.2 | < 0.001 |
| GENE-S2 | Example Description 2 | -6.1 | < 0.001 |
| GENE-S3 | Example Description 3 | -4.9 | < 0.005 |
Experimental Protocols
Protocol 1: Lentiviral sgRNA Library Production
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.[2]
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[2] Pool the harvests and centrifuge to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
Titration: Determine the viral titer to ensure the appropriate multiplicity of infection (MOI) for the screen.
Protocol 2: CRISPR/Cas9 Library Screening
-
Cell Line Preparation: Use a cancer cell line that stably expresses Cas9.[2] Ensure the cell line shows sensitivity to this compound in a preliminary dose-response assay.
-
Lentiviral Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 200-500 cells per sgRNA. Transduce the cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establish T0 Population: After selection, harvest a representative population of cells to serve as the time zero (T0) reference point.[2] This sample is crucial for analyzing the initial representation of sgRNAs.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound (typically IC20-IC50).
-
Cell Culture and Passaging: Culture both populations for 14-21 days, passaging as necessary while maintaining high library representation.
-
Harvesting: At the end of the treatment period, harvest the cells from both the control and treated populations.
Protocol 3: Sample Preparation and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell pellets using a commercial kit.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an appropriate platform (e.g., Illumina).
-
Data Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[5][6] This will involve:
-
Aligning sequencing reads to the sgRNA library reference.
-
Counting the abundance of each sgRNA in each sample.
-
Calculating the log2 fold change of each sgRNA between the treatment and control groups.
-
Performing statistical tests to identify significantly enriched (resistance) or depleted (sensitivity) genes.
-
Conclusion
The combination of CRISPR/Cas9 screening with this compound treatment provides a robust platform for identifying genetic determinants of drug response. The protocols and guidelines presented here offer a comprehensive approach for researchers to uncover novel therapeutic strategies and deepen the understanding of NAMPT inhibitor biology. The identification of genes that sensitize cells to this compound could lead to the development of effective combination therapies, a critical step in advancing cancer treatment.
References
- 1. Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screens: Data Collection and Prediction of Drug Sensitivity Using Public Resources - ProQuest [proquest.com]
- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 5-Methoxynicotinamide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 5-Methoxynicotinamide for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your research.
Solubility Data
The solubility of this compound can vary depending on the solvent and any co-solvents used. The following table summarizes quantitative data from various sources. Note that solubility values for the same solvent may differ between suppliers, potentially due to variations in the crystalline form of the compound, purity, and experimental conditions.
| Solvent/System | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (with sonication) | 657.23 mM | [1] |
| DMSO | 30 mg/mL | 197.17 mM | [2] |
| DMSO | 5 mg/mL | 32.86 mM | [3] |
| DMSO | 2 mg/mL | 13.14 mM | |
| Dimethylformamide (DMF) | 5 mg/mL | 32.86 mM | [3] |
| Ethanol | 7 mg/mL | 46.00 mM | [2] |
| Ethanol | 6 mg/mL | 39.43 mM | [2] |
| Ethanol | 1 mg/mL | 6.57 mM | [3] |
| Water | Insoluble | - | [2] |
| Water | 2 mg/mL | 13.14 mM | [2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | 1.05 mM | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 13.67 mM | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 13.67 mM | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 13.67 mM | [4] |
| PBS | 2.94 mg/mL (with ultrasonication <60°C) | 19.32 mM | [4] |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for in vitro experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution that can be diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Adding Solvent: Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 6.57 µL of DMSO per 1 mg of compound).
-
Dissolution:
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Gentle heating can also be applied.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to a year.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C. This can help prevent precipitation upon addition of the DMSO stock.
-
Dilution:
-
Calculate the required volume of the stock solution for your desired final concentration.
-
Slowly add the stock solution dropwise to the pre-warmed buffer or medium while gently vortexing or stirring.[5]
-
Crucially, ensure the final concentration of DMSO in the cell culture is non-toxic, typically below 0.5% (v/v). [6][7][8]
-
-
Final Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing a fresh solution at a lower concentration.
-
Usage: Use the prepared working solution immediately in your experiment.
Troubleshooting and FAQs
Q1: I've added this compound powder directly to my aqueous buffer, but it won't dissolve. What should I do?
A1: this compound has poor solubility in aqueous solutions.[2] It is highly recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into your aqueous buffer or cell culture medium.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several strategies to address this:
-
Lower the Final Concentration: The concentration you are trying to achieve may be above the solubility limit in the final medium. Try preparing a more dilute working solution.
-
Increase the Co-solvent Concentration (with caution): While increasing the percentage of DMSO can improve solubility, it's critical to keep the final DMSO concentration low (ideally ≤0.1%, but not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[7][8]
-
Use a different solubilization strategy: Consider using a formulation with co-solvents like PEG300 and Tween-80, or encapsulating agents like cyclodextrins (SBE-β-CD), which can enhance aqueous solubility.[1][4]
-
pH Adjustment: The solubility of compounds with basic moieties like a pyridine ring can sometimes be improved by slightly acidifying the buffer.[5] However, ensure the final pH is compatible with your cells.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize toxic effects.[6][7] Some studies suggest that even lower concentrations (e.g., 0.1%) can have cellular effects, so it is crucial to include a vehicle control (medium with the same percentage of DMSO as your treated samples) in your experiments.[7][8]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be an effective method to aid dissolution, especially during the preparation of the initial stock solution in an organic solvent.[1] However, for aqueous working solutions intended for cell culture, prolonged or excessive heating should be avoided as it can degrade the compound or other components in the culture medium.
Q5: Are there alternative solvents to DMSO?
A5: Yes, ethanol and DMF are other organic solvents in which this compound is soluble.[2][3] However, these solvents can also be toxic to cells, and their final concentration in the culture medium must be carefully controlled.[6] For some applications, co-solvent systems involving PEG300 and Tween-80 might be more suitable.[1][4]
Visualized Experimental Workflow & Signaling Pathway
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship for Solubility Enhancement
Caption: Strategies for enhancing the aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 5-Methoxynicotinamide dosage for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 5-Methoxynicotinamide for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 6-Methoxynicotinamide, is a nicotinamide analog. Its primary mechanism of action is the inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1] By inhibiting NNMT, this compound can alter cellular metabolism, including increasing the availability of NAD+, which in turn can activate enzymes like SIRT1.[1][3]
Q2: What are the downstream cellular effects of NNMT inhibition by this compound?
A2: Inhibiting NNMT with this compound leads to several downstream effects. It can cause a significant decrease in intracellular MNA levels.[4] The modulation of the NAD+ pool can influence the activity of NAD+-dependent enzymes such as SIRT1 and Poly(ADP-ribose) polymerases (PARPs).[3][5] This can impact cellular processes like energy homeostasis, DNA repair, apoptosis, and oxidative stress.[3][4] For instance, studies have shown that treatment can lead to increased production of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cell lines.[4]
Q3: What is the relationship between NNMT, SIRT1, and PARP1?
A3: NNMT, SIRT1, and PARP1 are interconnected through their reliance on the cellular NAD+ pool. PARP-1 and SIRT1 are major NAD+-consuming enzymes.[3][5] By inhibiting NNMT, the cellular NAD+ content can increase, which may lead to the activation of SIRT1, a deacetylase involved in metabolic regulation.[3] There is an antagonistic crosstalk between SIRT1 and PARP1; high PARP activity (often triggered by DNA damage) can deplete NAD+ and thereby inhibit SIRT1 activity. Conversely, SIRT1 can deacetylate and regulate PARP1 activity.[5][6]
Dosage Optimization and Troubleshooting
Q4: I am starting a new experiment. What is a good starting concentration range for this compound?
A4: For initial experiments, a broad dose-response range is recommended to determine the sensitivity of your specific cell line. Based on published studies, a range of 1 µM to 100 µM is a suitable starting point.[4] Some studies have shown effects at concentrations as low as 1.2 µM (IC50) and as high as 100 µM to achieve significant MNA reduction.[4] Always include a vehicle control (e.g., DMSO at the same final concentration as your highest drug dose).
Q5: How do I perform a dose-response experiment to find the optimal concentration?
A5: A cell viability assay, such as the MTT assay, is a standard method to determine the cytotoxic or cytostatic effects of a compound and calculate its IC50 (half-maximal inhibitory concentration). The general workflow involves seeding cells, treating them with a serial dilution of the compound, incubating for a set period (e.g., 24, 48, or 72 hours), and then measuring cell viability.[4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | 1. Concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant. 4. Compound has degraded. | 1. Increase the concentration range (e.g., up to 1 mM).[4] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[4] 3. Verify NNMT expression in your cell line; low expression may confer resistance. 4. Prepare fresh stock solutions. Store aliquots at -80°C to avoid freeze-thaw cycles.[8] |
| High levels of cell death, even at low concentrations | 1. The cell line is highly sensitive. 2. Solvent (e.g., DMSO) concentration is too high and toxic. 3. Errors in dilution calculations. | 1. Lower the starting concentration range (e.g., start from nanomolar concentrations). 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a solvent-only toxicity control.[9] 3. Double-check all calculations for stock and working solutions. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Reagent variability or instability. 4. Edge effects in the microplate. | 1. Ensure a consistent number of viable cells are seeded for each experiment.[7] 2. Use healthy, log-phase cells for all experiments; avoid using over-confluent cultures.[8] 3. Use fresh media and reagents. Prepare fresh compound dilutions for each experiment. 4. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.[9] |
Quantitative Data Summary
The following table summarizes effective concentrations of this compound (or its analog) reported in various cell culture experiments.
| Cell Line(s) | Compound | Concentration(s) | Observed Effect(s) |
| U-2 OS, Saos-2 (Osteosarcoma) | 5-Amino-1-methyl quinolinium (5-AMQ), 6-Methoxynicotinamide (6MeONa) | 10 µM, 100 µM | Decreased metabolic activity, increased ROS production, activation of apoptosis.[4] |
| MCC13, MCC26 (Merkel Cell Carcinoma) | 5-Amino-1-methyl quinolinium (5-AMQ), 6-Methoxynicotinamide (6MeONa) | 10 µM, 100 µM | Significant decrease in MNA levels (at 100 µM after 72h), increased ROS, apoptosis activation.[4] |
| U2OS, 3T3L1 (differentiated) | JBSNF-000088 (6-Methoxynicotinamide) | IC50 = 1.6 µM (U2OS), IC50 = 6.3 µM (3T3L1) | Inhibition of NNMT activity.[2] |
| HEK293T | PARP-1 Knockdown | N/A | Reduced PARP activity led to enhanced NAD+ content and SIRT1 function.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility: this compound is typically soluble in DMSO.[2] Refer to the manufacturer's datasheet for specific solubility information.
-
Calculation: To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of sterile, high-purity DMSO.
-
Dissolution: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C may be used if necessary.[8]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[8]
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[4][7]
-
Cell Seeding: Trypsinize and count healthy, log-phase cells. Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[7]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. For example, create a 2X working solution for each desired final concentration.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing living cells to metabolize the MTT into formazan crystals.[4][7]
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][7] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~540-570 nm.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
5-Methoxynicotinamide stability in DMSO and culture media
Welcome to the technical support center for 5-Methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory solvents and culture media. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results. For this compound, it is recommended to prepare a high-concentration stock solution, typically in the range of 10 mM, using a high-purity solvent in which the compound is readily soluble, such as Dimethyl Sulfoxide (DMSO). To minimize the effects of repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -20°C or -80°C. Ensure each aliquot is clearly labeled with the compound name, concentration, solvent, and preparation date.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: While DMSO is a common solvent for dissolving compounds, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid adverse effects on cell viability and function. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though some sensitive primary cells may require even lower concentrations (e.g., below 0.1%).[1] It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver the compound) to assess any potential solvent-induced effects.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: The stability of a compound in cell culture medium can be influenced by various factors, including pH, temperature, and the presence of media components and serum. To determine the stability of this compound in your specific experimental conditions, you can perform a stability assay. This involves incubating the compound in the complete cell culture medium (including serum) at 37°C in a 5% CO2 incubator for the duration of your experiment. Samples of the medium should be collected at different time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Q4: What should I do if I find that this compound is unstable in my culture medium during a long-term experiment?
A4: If you observe that this compound is degrading in your culture medium over the course of a long-term experiment, there are several strategies you can employ to mitigate this issue. One common approach is to perform frequent media changes with freshly prepared compound-containing medium (e.g., every 24 hours) to maintain a more consistent concentration of the active compound. Alternatively, if feasible for your experimental design, you could shorten the overall duration of the experiment to minimize the impact of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to culture medium. | The aqueous solubility of the compound may be low, causing it to precipitate when the DMSO stock is diluted into the aqueous culture medium. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the tolerated range for your cells (typically <0.5%). You can try preparing a more dilute stock solution in DMSO to increase the final volume of DMSO added to the media. Gentle vortexing or warming the media to 37°C before adding the compound can also help. |
| High variability in experimental results between replicates or different experiments. | This could be due to inconsistent compound concentration resulting from improper storage or handling of stock solutions, or degradation of the compound in the culture medium. | Always use freshly thawed aliquots of your stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Perform a stability test of this compound in your specific culture medium to understand its degradation kinetics and adjust your experimental protocol accordingly (e.g., more frequent media changes). |
| Loss of expected biological effect in a multi-day experiment. | The compound may be unstable and degrading over the course of the experiment, leading to a decrease in the effective concentration. | Confirm the stability of this compound in your experimental setup using an analytical method like HPLC or LC-MS. If instability is confirmed, consider replenishing the compound with frequent media changes. |
Stability Data
Currently, specific quantitative stability data for this compound in DMSO and various cell culture media is not extensively available in the public domain. As a nicotinamide analog, its stability may be influenced by factors similar to those affecting other nicotinamide-related compounds, which are generally more stable in slightly acidic to neutral pH and can be susceptible to hydrolysis in basic conditions.[2] Researchers are encouraged to perform their own stability studies to determine the precise stability under their specific experimental conditions.
Table 1: Stability of this compound in DMSO (Template for User Data)
| Storage Temperature | Concentration (mM) | Duration | % Remaining (User Data) | Notes |
| -80°C | 10 | 1 month | ||
| -20°C | 10 | 1 month | ||
| 4°C | 10 | 1 week | ||
| Room Temperature | 10 | 24 hours |
Table 2: Stability of this compound in Cell Culture Media at 37°C (Template for User Data)
| Media Type (e.g., DMEM, RPMI-1640) | Serum Concentration (%) | Time Point (hours) | % Remaining (User Data) | Notes |
| 10 | 0 | 100 | ||
| 10 | 24 | |||
| 10 | 48 | |||
| 10 | 72 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
Analytical equipment (HPLC or LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Culture Medium: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Aliquot Samples: Distribute the compound-containing medium into sterile microcentrifuge tubes, creating separate aliquots for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately store it at -80°C to halt any further degradation until analysis. The sample for time point 0 should be frozen immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time to determine the stability profile.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in NNMT Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Nicotinamide N-Methyltransferase (NNMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is NNMT and what is the therapeutic potential of its inhibitors?
Nicotinamide N-Methyltransferase (NNMT) is an enzyme that plays a crucial role in cellular metabolism and energy balance.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor.[2] This process is linked to the NAD+ salvage pathway.[2][3] Overexpression of NNMT has been associated with various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as cancer and neurodegenerative diseases.[1][4][5] NNMT inhibitors are small molecules designed to block the activity of this enzyme. By inhibiting NNMT, these compounds can increase cellular levels of NAD+ and SAM, which has shown therapeutic promise in preclinical studies.[1][2]
Q2: What are "off-target" effects and why are they a concern with NNMT inhibitors?
Off-target effects refer to an inhibitor binding to and affecting proteins other than its intended target, in this case, NNMT.[2] These unintended interactions can lead to misleading experimental data, unexpected biological responses, and potential toxicity.[2] Developing highly specific NNMT inhibitors is challenging due to the structural similarity of the SAM-binding site across many methyltransferase enzymes.[2][4] This makes it difficult to design a molecule that selectively inhibits NNMT without affecting other enzymes that also use SAM.[2]
Q3: My experimental results with an NNMT inhibitor are not consistent with results from NNMT knockdown (e.g., using siRNA). What could be the cause?
This discrepancy is often a strong indicator of off-target effects.[2] The phenotype you are observing may be due to the inhibitor interacting with one or more other proteins.[2] It is crucial to confirm that your inhibitor is engaging with NNMT in your experimental system and to assess its selectivity.[2]
Q4: I'm observing cellular toxicity at concentrations of my NNMT inhibitor that are much higher than its IC50 value for NNMT. What does this suggest?
Cellular toxicity or other unexpected phenotypes observed at concentrations significantly higher than the IC50 for NNMT inhibition are often indicative of off-target effects.[2] A thorough dose-response analysis is essential to distinguish on-target from off-target effects.[2]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values of your NNMT inhibitor across different experimental runs.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your assay wells for any signs of inhibitor precipitation. Test the solubility of your inhibitor in the assay buffer at the highest concentration used. Consider using a different solvent or a lower concentration range if solubility is an issue.[6] |
| Inaccurate Compound Concentration | Verify the concentration of your inhibitor stock solution. Inaccuracies in weighing or dilution can lead to significant errors in IC50 determination.[6] |
| Enzyme Quality and Concentration | Ensure the purity and activity of your recombinant NNMT enzyme are consistent between batches. Use a consistent, validated concentration of the enzyme in all assays.[6] |
| Assay Interference | Run control experiments with the inhibitor in the absence of the enzyme to check for any interference with the assay readout (e.g., fluorescence).[6] |
| Inconsistent Incubation Times | Ensure that incubation times for the enzyme-inhibitor pre-incubation and the enzymatic reaction are consistent across all experiments. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: Your NNMT inhibitor shows high potency in a biochemical (cell-free) assay but has weak or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target. Consider structure-activity relationship (SAR) studies to improve cell permeability. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. Assess the metabolic stability of your compound in cell lysates or microsomes.[7] |
| Efflux by Cellular Transporters | The inhibitor may be actively transported out of the cells by efflux pumps. Use efflux pump inhibitors to see if cellular activity is restored. |
| High Protein Binding | The inhibitor may be binding to proteins in the cell culture medium or intracellularly, reducing its free concentration available to inhibit NNMT. Measure the plasma protein binding of your compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of target engagement by an NNMT inhibitor within a cellular context. The principle is that the binding of a ligand (the inhibitor) stabilizes the target protein (NNMT), leading to an increase in its melting temperature.[2]
Methodology:
-
Cell Treatment: Culture cells to the desired density and treat them with the NNMT inhibitor at various concentrations or with a vehicle control for a specified duration.[2]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[2]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[2]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble NNMT at each temperature point by Western blotting or other quantitative proteomics methods. An increase in the amount of soluble NNMT at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: Kinobead Pulldown for Off-Target Identification
This chemoproteomic approach helps to identify off-target kinases of an NNMT inhibitor, as many methyltransferase inhibitors can also interact with kinases due to similarities in the ATP/SAM binding sites.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein activity.[2]
-
Inhibitor Incubation: Incubate the lysate with your NNMT inhibitor at different concentrations or a vehicle control.[2]
-
Kinobead Pulldown: Add a kinobead slurry to the lysates and incubate. Kinases that are not bound by your inhibitor will bind to the beads.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[2]
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.[2]
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were pulled down. A decrease in the amount of a specific kinase in the pulldown from the inhibitor-treated sample compared to the control suggests it may be an off-target.
Signaling Pathways and Workflows
Caption: Role of NNMT in metabolism and the mechanism of its inhibition.
Caption: A logical workflow for troubleshooting inconsistent NNMT inhibitor results.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxynicotinamide In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with 5-Methoxynicotinamide stability and degradation in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable cause of this compound degradation in vivo?
The primary route of degradation for this compound in vivo is likely enzymatic metabolism. As a nicotinamide analog, it is expected to be a substrate for Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of the nicotinamide moiety, forming N-methyl-5-methoxynicotinamide. This metabolic conversion is a common pathway for clearing nicotinamide and its analogs from the system.[1]
Q2: How can I confirm if my this compound is being metabolized by NNMT?
To confirm NNMT-mediated metabolism, you can perform an in vitro assay using recombinant NNMT enzyme and monitor the formation of the methylated product. Additionally, in vivo studies in NNMT knockout or knockdown animal models would show significantly reduced clearance of this compound compared to wild-type animals, confirming the role of this enzyme.[1]
Q3: What are the common analytical methods to quantify this compound and its potential metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the sensitive and specific quantification of this compound and its metabolites in plasma, urine, and tissue homogenates.[2] This technique allows for the separation of the parent compound from its metabolites and provides accurate concentration measurements.
Troubleshooting Guide
Issue 1: Rapid clearance and low exposure of this compound in vivo.
-
Possible Cause: High activity of NNMT leading to rapid metabolic conversion.
-
Troubleshooting Steps:
-
Co-administration with an NNMT inhibitor: Consider co-dosing this compound with a known NNMT inhibitor. This can help to saturate or block the enzyme, thereby reducing the metabolism of your compound and increasing its systemic exposure.
-
Formulation Strategy: Investigate alternative formulation strategies to modify the release profile and potentially saturate the metabolic pathway.
-
Structural Modification: If feasible, consider medicinal chemistry efforts to modify the this compound structure to reduce its affinity for NNMT while retaining its desired pharmacological activity.
-
Issue 2: High variability in pharmacokinetic (PK) data between individual animals.
-
Possible Cause: Genetic polymorphisms in the NNMT gene or differences in liver function can lead to variable enzyme activity among animals.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and provide a more accurate representation of the mean pharmacokinetic profile.
-
Genotyping: If significant variability persists, consider genotyping the animals for known NNMT polymorphisms.
-
Use of Inbred Strains: Employing inbred animal strains can help to reduce genetic variability in drug metabolism.
-
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 2 µm) with a gradient elution.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and its N-methylated metabolite.
-
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (50 mg/kg, oral gavage)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-t (ng*h/mL) | 3200 ± 600 |
| Half-life (t1/2) (h) | 2.8 ± 0.7 |
| Clearance (CL/F) (mL/min/kg) | 25.8 ± 5.2 |
| Volume of distribution (Vd/F) (L/kg) | 6.2 ± 1.1 |
Note: This data is illustrative and should be determined experimentally for this compound.
Visualizations
Caption: Proposed metabolic pathway of this compound via NNMT.
Caption: Workflow for analyzing this compound in vivo.
Caption: Decision tree for troubleshooting low in vivo exposure.
References
How to ensure reproducibility of 5-Methoxynicotinamide effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducible effects of 5-Methoxynicotinamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 6-Methoxynicotinamide or JBSNF-000088, is a potent and orally active small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[2][3][4] By inhibiting NNMT, this compound effectively blocks this reaction, leading to a reduction in MNA levels.[1] This inhibition can increase the cellular pools of nicotinamide available for NAD+ synthesis through the salvage pathway and modulate the cellular methylation potential by affecting the SAM/SAH ratio.[2][5]
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting NNMT, this compound primarily impacts the NAD+ salvage pathway and cellular methylation processes.[2][5] This leads to downstream effects on several key signaling pathways, including:
-
NAD+-Dependent Pathways: Inhibition of NNMT increases the availability of nicotinamide, a precursor for NAD+ synthesis.[2] NAD+ is a critical cofactor for enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which regulate a wide range of cellular processes including metabolism, DNA repair, and inflammation.[6][7]
-
mTOR Signaling: Some studies suggest a link between NNMT and the mechanistic target of rapamycin (mTOR) pathway. For instance, the mTORC1-ATF4 pathway has been shown to upregulate NNMT expression in response to certain cellular stressors.[4][8]
-
Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, has been shown to be inactivated upon NNMT downregulation in some cancer cells.[9]
Q3: Why are my experimental results with this compound inconsistent with my NNMT knockdown (e.g., siRNA) results?
A3: Discrepancies between inhibitor and genetic knockdown experiments can arise from several factors:
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with proteins other than their intended target.[10] This is a known challenge in developing highly specific NNMT inhibitors due to the structural similarity of the SAM-binding site across many methyltransferases.[10]
-
Incomplete Knockdown: The efficiency of siRNA or shRNA-mediated knockdown can vary, potentially leaving residual NNMT activity.
-
Compensation Mechanisms: Cells may adapt to the long-term absence of a protein in knockdown models, activating compensatory pathways that are not triggered by acute chemical inhibition.
-
On-Target Engagement: It is crucial to confirm that this compound is effectively engaging with NNMT in your specific experimental system.[10]
Q4: How should I prepare and store this compound solutions?
A4: Proper handling and storage are critical for reproducibility.
-
Solubility: this compound is soluble in DMSO.[11] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles like saline, corn oil, or solutions containing PEG300, Tween-80, or SBE-β-CD.[1][12] If precipitation occurs, gentle heating and/or sonication can help in dissolution.[1]
-
Storage: Store the solid compound at 2-8°C. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[12] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
In Vitro NNMT Enzymatic Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity in the control group | 1. Inactive enzyme. 2. Suboptimal assay conditions. 3. Nuclease contamination in water.[13] 4. Incorrect buffer composition. | 1. Use a fresh aliquot of recombinant NNMT enzyme. Ensure proper storage at -80°C. 2. Verify the concentrations of SAM and nicotinamide. Optimize pH and DTT concentration in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT).[13] 3. Use ultrapure, nuclease-free water for all reagents.[13] 4. Prepare fresh assay buffer and confirm the pH. |
| High background signal | 1. Fluorescent interference from the test compound.[3] 2. Contamination of reagents. 3. Reaction of the thiol-detecting probe with other components. | 1. Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence.[3] 2. Use fresh, high-purity reagents. 3. Include a background control well containing all reaction components except the substrate (nicotinamide).[14] |
| Inconsistent IC50 values | 1. Inaccurate serial dilutions of the inhibitor. 2. Variability in incubation times. 3. High DMSO concentration. | 1. Carefully prepare fresh serial dilutions for each experiment. 2. Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing of incubations. 3. Keep the final DMSO concentration in the assay low and consistent across all wells (ideally ≤1%).[3][14] |
Cell-Based Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cellular potency (high IC50) | 1. Poor cell permeability of the compound. 2. High levels of NNMT expression in the cell line. 3. Rapid metabolism of the compound. | 1. While this compound is generally cell-penetrant, ensure optimal incubation times to allow for sufficient intracellular accumulation. 2. Characterize NNMT expression levels in your cell line. Higher expression may require higher inhibitor concentrations. 3. Consider the metabolic stability of the compound in your specific cell type. |
| Cell toxicity observed | 1. Off-target effects of the inhibitor.[10] 2. High concentrations of the inhibitor or solvent (DMSO). | 1. Perform a dose-response analysis to determine if toxicity occurs at concentrations significantly higher than the IC50 for NNMT inhibition.[10] Use a structurally related inactive analogue as a negative control if available.[10] 2. Determine the maximum tolerated concentration of the inhibitor and DMSO in your cell line. |
| Variability in MNA reduction | 1. Inconsistent cell density or growth phase. 2. Inefficient cell lysis and sample preparation. 3. Instability of MNA during sample processing. | 1. Ensure consistent cell seeding density and treat cells at the same confluency/growth phase for all experiments. 2. Optimize the cell lysis protocol to ensure complete extraction of intracellular metabolites. Protein precipitation with acetonitrile is a common method.[15][16] 3. Process samples quickly and store them at -80°C. MNA has been shown to be stable during storage and sample preparation procedures.[15][16] |
Quantitative Data Summary
| Parameter | Value | Assay Type/Model | Reference |
| IC50 (Human NNMT) | 1.8 µM | Enzymatic Assay | [1][11] |
| IC50 (Monkey NNMT) | 2.8 µM | Enzymatic Assay | [1][11] |
| IC50 (Mouse NNMT) | 5.0 µM | Enzymatic Assay | [1][11] |
| IC50 (U2OS cells) | 1.6 µM | Cellular Assay | [1] |
| IC50 (differentiated 3T3L1 cells) | 6.3 µM | Cellular Assay | [1] |
| Oral Bioavailability (Mouse) | ~40% | In vivo PK study | [1] |
| Plasma Half-life (Mouse, oral) | 0.4 hours | In vivo PK study | [1] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric NNMT Enzyme Activity Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against recombinant NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
This compound
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)
-
SAH hydrolase
-
Thiol-detecting probe (e.g., ThioGlo™)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing NNMT Assay Buffer, SAH hydrolase, and the thiol-detecting probe.
-
Prepare a substrate solution containing SAM and nicotinamide in NNMT Assay Buffer.
-
Prepare serial dilutions of this compound in NNMT Assay Buffer.
-
-
Assay Reaction:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add recombinant NNMT enzyme to all wells except for the "no enzyme" background control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 392/482 nm for some probes).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: LC-MS/MS for MNA Quantification in Cell Lysates
This protocol outlines a method for quantifying the intracellular levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction.
Materials:
-
Treated cells
-
Acetonitrile (ice-cold)
-
LC-MS/MS system with a triple-quadrupole mass spectrometer
-
Chromatography column (e.g., Waters Spherisorb S5 CN, 2.0x100 mm, 5µm)[15][16]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[15][16]
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and precipitate proteins by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with Mobile Phases A and B.
-
Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the precursor to product ion transitions:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MNA.
-
Quantify the MNA concentration in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Visualizations
Caption: Mechanism of this compound action on the NNMT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂 | MCE [medchemexpress.cn]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nicotinamide Analog NNMT Inhibitors: 5-Methoxynicotinamide and Beyond
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of metabolic diseases, including obesity and type 2 diabetes, as well as certain types of cancer.[1][2][3] This cytosolic enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor. This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] The growing interest in NNMT has spurred the development of various small molecule inhibitors, with nicotinamide analogs being a prominent class. This guide provides an objective comparison of 5-Methoxynicotinamide against other notable nicotinamide analog NNMT inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to NNMT Inhibition
Inhibition of NNMT is a promising strategy for several reasons. By blocking the enzyme, inhibitors can prevent the consumption of nicotinamide, thereby increasing its availability for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism.[1][4] Furthermore, NNMT inhibition modulates the cellular methylation potential by affecting the ratio of SAM to SAH. Elevated NNMT expression has been correlated with various pathological states, and its inhibition has been shown to reverse disease phenotypes in preclinical models.[4][5]
Nicotinamide analog inhibitors primarily act by competing with the endogenous substrate, nicotinamide, for the active site of the NNMT enzyme.[6] This guide will focus on this compound and compare its performance with other key nicotinamide analogs and related NNMT inhibitors.
Comparative Performance of NNMT Inhibitors
The efficacy of NNMT inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro potency of this compound and other selected NNMT inhibitors.
| Nicotinamide Analog Inhibitors | ||
| Inhibitor | IC50 (µM) | Reference(s) |
| This compound (JBSNF-000088) | 1.8 (human), 5.0 (mouse) | [7] |
| 5-amino-1-methylquinolinium (5-amino-1MQ) | 1.2 | [6] |
| 1-Methylnicotinamide (MNA) | 9.0 | [7][8] |
| 6-Methylaminonicotinamide | 19.8 | [9] |
| Other Notable NNMT Inhibitors | ||
| Inhibitor | Type | IC50 (µM) |
| Compound 78 | Bisubstrate | 1.41 |
| VH45 | Bisubstrate | 29.2 |
| MS2734 | Bisubstrate | 14.0 |
| SAH | SAM-competitive | 26.3 |
| Sinefungin | SAM-competitive | 3.9 |
In Vivo Efficacy
Preclinical studies in animal models of diet-induced obesity have demonstrated the therapeutic potential of NNMT inhibitors.
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| This compound (JBSNF-000088) | Diet-induced obese mice | Reduced body weight, improved insulin sensitivity, and normalized glucose tolerance. | [4] |
| 5-amino-1MQ | Diet-induced obese mice | Reduced body weight and white adipose mass, decreased adipocyte size, and lowered plasma total cholesterol. | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of NNMT and the workflow for inhibitor screening, the following diagrams are provided.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Investigating Potential Off-Target Effects of 5-Methoxynicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential off-target effects of 5-Methoxynicotinamide, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT). Due to a lack of publicly available, direct experimental data on the off-target profile of this compound, this document will focus on its established on-target effects and present standardized experimental protocols that are crucial for identifying and characterizing potential off-target interactions.
Understanding the Primary Target: Nicotinamide N-methyltransferase (NNMT)
This compound is a nicotinamide (NAM) analog that acts as an inhibitor of NNMT. NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and epigenetic regulation.[1] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Upregulation of NNMT has been linked to various diseases, including metabolic disorders and several types of cancer, making it a compelling therapeutic target.[2][3]
The primary mechanism of action of this compound involves the inhibition of NNMT, which is expected to lead to a cascade of downstream effects. By blocking NNMT activity, the inhibitor can increase cellular levels of NAD+ and SAM, which has therapeutic potential.[1]
On-Target Signaling Pathway of NNMT Inhibition
The inhibition of NNMT by this compound is predicted to modulate several downstream signaling pathways. A simplified representation of the NNMT-mediated signaling pathway and the impact of its inhibition is depicted below.
The Importance of Off-Target Profiling
While this compound is designed to inhibit NNMT, it is crucial to investigate its potential interactions with other proteins in the proteome. These "off-target" effects occur when a drug binds to and alters the activity of proteins other than its intended target. Such unintended interactions can lead to misleading experimental results, unexpected cellular toxicity, and a lack of translatability from preclinical to clinical studies. A comprehensive off-target profile is therefore essential for the development of a safe and effective therapeutic agent.
A Framework for Investigating Off-Target Effects
In the absence of specific off-target data for this compound, this section outlines a standard workflow and detailed experimental protocols that would be employed to generate a comprehensive off-target profile.
Experimental Protocols
Below are detailed methodologies for key experiments used to identify and validate off-target interactions of small molecule inhibitors.
Protocol 1: Kinase Selectivity Profiling
This method is used to determine the inhibitory activity of a compound against a large panel of kinases, which are common off-targets for many small molecule inhibitors.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to generate a range of concentrations.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is indicative of kinase activity. Luminescence is a common readout method.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Kinobead-Based Affinity Chromatography for Off-Target Profiling
This chemoproteomic approach helps in the unbiased identification of protein targets, including kinases and other ATP-binding proteins, from the entire proteome.
-
Objective: To identify the spectrum of proteins that interact with this compound in a cellular lysate.
-
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein structure and function.
-
Inhibitor Incubation: Incubate the lysate with various concentrations of this compound or a vehicle control.
-
Kinobead Incubation: Add kinobeads (sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors) to the lysates and incubate to allow binding of kinases and other ATP-binding proteins that are not blocked by this compound.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Protein Identification and Quantification: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein profiles from the this compound-treated samples to the control samples. Proteins that show a dose-dependent decrease in binding to the kinobeads are potential off-targets of this compound.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.
-
Objective: To validate the engagement of this compound with potential off-targets in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specific duration.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Protein Detection: Analyze the amount of the potential off-target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Data Presentation for Comparison
While specific data for this compound is not available, the following tables illustrate how quantitative data from the aforementioned experiments would be structured for a clear comparison of on-target and off-target activities.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Target Class |
| NNMT | 0.1 | On-target |
| Kinase A | 5.2 | Off-target |
| Kinase B | > 50 | Off-target |
| Kinase C | 12.8 | Off-target |
| Kinase D | > 50 | Off-target |
Table 2: Hypothetical Off-Target Profile from Kinobeads and CETSA Validation
| Potential Off-Target | Kinobeads Binding Reduction (at 10 µM) | CETSA Thermal Shift (ΔTm in °C) |
| Protein X | 75% | 3.5 |
| Protein Y | 20% | 0.5 |
| Protein Z | 8% | Not significant |
Conclusion
A thorough investigation of potential off-target effects is a cornerstone of modern drug development. While this compound shows promise as a specific NNMT inhibitor, a comprehensive off-target profile is necessary to fully understand its biological activity and potential liabilities. The experimental framework and protocols detailed in this guide provide a robust strategy for researchers and drug developers to systematically investigate the selectivity of this compound and other small molecule inhibitors. The generation of such data will be invaluable for the continued development of this and other targeted therapies.
References
Unveiling NNMT Inhibition in Tissues: A Comparative Guide to 5-Methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. The inhibition of this enzyme in key metabolic tissues is a critical area of investigation. This guide provides a comparative analysis of 5-Methoxynicotinamide (also known as JBSNF-000088), a potent NNMT inhibitor, and other alternatives, supported by experimental data to confirm target engagement in tissues.
Performance Comparison of NNMT Inhibitors
The primary method for confirming NNMT inhibition in vivo is the quantification of 1-methylnicotinamide (MNA), the direct product of the NNMT-catalyzed reaction. A significant reduction in MNA levels in plasma and tissues following inhibitor administration indicates successful target engagement.[1] The following table summarizes the in vivo effects of this compound and a key alternative, 5-amino-1MQ, on MNA levels.
| Inhibitor | Animal Model | Tissue | Dosage | Duration | MNA Level Reduction | Reference |
| This compound (JBSNF-000088) | Diet-Induced Obese (DIO) Mice | Plasma | 50 mg/kg, twice daily (oral) | 30 days | ~50% | [2] |
| Liver | 50 mg/kg, twice daily (oral) | 30 days | Statistically significant reduction | [2] | ||
| Visceral White Adipose Tissue (WAT) | 50 mg/kg, twice daily (oral) | 30 days | Statistically significant reduction | [2] | ||
| Subcutaneous White Adipose Tissue (s/c fat) | 50 mg/kg, twice daily (oral) | 30 days | Statistically significant reduction | [2] | ||
| 5-amino-1MQ | - | Differentiated 3T3-L1 Adipocytes | 30 µM | 24 hours | Significant reduction in intracellular MNA | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NNMT inhibition. Below are protocols for key experiments.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the in vivo efficacy of an NNMT inhibitor by measuring the reduction of MNA in various tissues.
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.[4]
Dosing Regimen:
-
This compound (JBSNF-000088): Administered via oral gavage at a dose of 50 mg/kg, twice daily, for a specified period (e.g., 30 days).[2]
-
Vehicle Control: A corresponding vehicle solution is administered to a control group.
Tissue Collection and Processing:
-
At the end of the treatment period, mice are euthanized.
-
Blood is collected via cardiac puncture for plasma separation.
-
Key metabolic tissues such as the liver and various white adipose tissue (WAT) depots (e.g., visceral, subcutaneous) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[1]
Quantification of 1-Methylnicotinamide (MNA) by LC-MS/MS
Objective: To quantitatively measure the concentration of MNA in plasma and tissue homogenates.
Sample Preparation:
-
Plasma: Plasma samples are prepared by protein precipitation, typically with a solvent like acetonitrile.[5]
-
Tissues: Frozen tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar MNA molecule.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The precursor-to-product ion transition for MNA is monitored (e.g., m/z 137.1 → 94.1).[5]
-
Quantification: A standard curve is generated using known concentrations of MNA to quantify the levels in the biological samples. An internal standard (e.g., a stable isotope-labeled MNA) is used to ensure accuracy.
Visualizing the Pathway and Process
To better understand the mechanism of NNMT inhibition and the experimental approach, the following diagrams are provided.
By following these protocols and utilizing robust analytical techniques, researchers can effectively confirm the in-tissue inhibition of NNMT following the administration of this compound, providing crucial data for the development of novel therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Methoxynicotinamide and Other Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic modulator 5-Methoxynicotinamide and other key players in the field, focusing on their performance as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). The content synthesizes available preclinical experimental data to evaluate their efficacy and provides detailed methodologies for key assays to support further research and development.
Introduction to NAMPT Inhibition
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Many cancer cells exhibit a heightened dependency on this salvage pathway to meet their increased metabolic demands, making NAMPT an attractive therapeutic target. By inhibiting NAMPT, these metabolic modulators deplete intracellular NAD+ levels, leading to an energy crisis and ultimately, cancer cell death.
This guide focuses on a head-to-head comparison of this compound with other well-characterized NAMPT inhibitors: FK866 , GMX1778 , and OT-82 . While direct comparative studies including this compound are limited, this guide consolidates the available data to provide a comprehensive overview.
Data Presentation: In Vitro Performance
The following tables summarize the in vitro potency of this compound and other NAMPT inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) for enzymatic activity and the anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of NAMPT
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | NAMPT | Data not available in direct comparative studies | - |
| FK866 | NAMPT | 1.60 ± 0.32[1] | Recombinant human NAMPT[1] |
| GMX1778 | NAMPT | < 25 | In vitro coupled-enzyme NAMPT assay |
| OT-82 | NAMPT | 2.89 ± 0.47 (hematopoietic) 13.03 ± 2.94 (non-hematopoietic)[2] | High-throughput cell-based screen[2] |
| MS0 (for comparison) | NAMPT | 9.08 ± 0.90[1] | Recombinant human NAMPT[1] |
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Data not available | - | - |
| FK866 | HepG2 | Hepatocellular Carcinoma | 2.21 ± 0.21[1] |
| A2780 | Ovarian Cancer | - | |
| 95-D | Metastatic Lung Cancer | - | |
| A549 | Lung Adenocarcinoma | - | |
| U2OS | Osteosarcoma | - | |
| U266 | Multiple Myeloma | - | |
| GMX1778 | IM-9 | Multiple Myeloma | - |
| SHP-77 | Small-cell Lung Cancer | - | |
| HCT-116 | Colon Carcinoma | - | |
| OT-82 | Hematopoietic Malignancies (average) | Leukemia, Lymphoma, Myeloma | 2.89 ± 0.47[2] |
| Non-Hematopoietic Tumors (average) | Various solid tumors | 13.03 ± 2.94[2] | |
| MS0 (for comparison) | HepG2 | Hepatocellular Carcinoma | 510.01 ± 162.09[1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the methods for evaluation, the following diagrams illustrate the core signaling pathway affected by NAMPT inhibition and a typical experimental workflow for inhibitor comparison.
Caption: NAMPT inhibition blocks NAD+ synthesis, leading to cellular demise.
Caption: A stepwise approach to evaluating and comparing NAMPT inhibitors.
Experimental Protocols
In Vitro NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Coupled enzyme system for NAD+ detection (e.g., lactate dehydrogenase/diaphorase with resazurin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2)
-
Test compounds (this compound, FK866, etc.)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add recombinant NAMPT enzyme to each well.
-
Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add the coupled enzyme system and detection reagent.
-
Incubate to allow for signal development.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of NAMPT inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of NAMPT inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compounds and vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitors.
Conclusion
The available data indicates that FK866, GMX1778, and OT-82 are potent inhibitors of NAMPT with significant anti-proliferative activity against a range of cancer cell lines. OT-82, in particular, shows notable efficacy against hematopoietic malignancies.[2] While direct comparative data for this compound is currently lacking in the public domain, the provided experimental protocols offer a robust framework for its evaluation and direct comparison against these established metabolic modulators. Further head-to-head studies are essential to fully elucidate the comparative efficacy and potential therapeutic advantages of this compound.
References
Selectivity Profiling of 5-Methoxynicotinamide Against Other Methyltransferases: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a lead compound is critical. This guide provides a comparative analysis of 5-Methoxynicotinamide (also known as JBSNF-000088), an inhibitor of Nicotinamide N-methyltransferase (NNMT), against other methyltransferases. While comprehensive selectivity panel data for this compound is not widely published, this guide summarizes available information and presents data for other relevant NNMT inhibitors to offer a comparative context.
Quantitative Data Summary
This compound is a potent inhibitor of NNMT across different species.[1][2][3] The following table summarizes its in vitro inhibitory activity. For comparison, selectivity data for other classes of NNMT inhibitors against a panel of S-adenosyl-L-methionine (SAM)-dependent methyltransferases are included. It has been reported that this compound was selective against a panel of 34 receptors, channels, and enzymes, though specific data against other methyltransferases is not detailed in the available literature.[4]
Table 1: In Vitro Inhibitory Activity of this compound (JBSNF-000088)
| Target | Species | IC50 |
| NNMT | Human | 1.8 µM |
| NNMT | Monkey | 2.8 µM |
| NNMT | Mouse | 5.0 µM |
Table 2: Selectivity Profile of Comparative NNMT Inhibitors
| Inhibitor | Target | Activity | Off-Target Methyltransferase | Activity | Selectivity (Fold) |
| II399 (Bisubstrate Inhibitor) | NNMT | Ki = 5.9 nM | PNMT, INMT, G9a, SETD7, PRMT1 | IC50 > 100 µM | > 1000 |
| SHMT2 | Kd = 2.11 µM | ~358 | |||
| SAHH | IC50 > 333 µM | > 56440 | |||
| LL320 (Bisubstrate Inhibitor) | NNMT | Ki,app = 1.6 nM | RNMT | Kd = 35.7 µM | ~22312 |
| SAHH | IC50 = 8.5 µM | ~5312 | |||
| 5-amino-1-methylquinolinium (Nicotinamide Analog) | NNMT | IC50 = 1.2 µM | - | Not specified | High selectivity reported |
Experimental Protocols
The following is a representative protocol for an in vitro methyltransferase inhibition assay, which can be used to determine the selectivity of a compound like this compound against a panel of methyltransferases.
In Vitro Methyltransferase Activity/Inhibition Assay (Fluorometric)
This assay measures the activity of methyltransferases by detecting the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation reactions.
Materials:
-
Purified recombinant methyltransferase enzymes (NNMT and other selected methyltransferases)
-
This compound (or other test inhibitors)
-
S-adenosyl-L-methionine (SAM)
-
Methyl acceptor substrate (e.g., nicotinamide for NNMT)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorophore (e.g., ThioGlo)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the methyltransferase, substrate, and SAM in assay buffer.
-
Prepare a detection solution containing SAHH and the fluorophore in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the methyltransferase enzyme.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the methyl acceptor substrate and SAM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add the detection solution to the wells. This solution converts SAH to homocysteine, which then reacts with the fluorophore to generate a fluorescent signal.
-
Incubate at room temperature for a short period to allow the detection reaction to proceed.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Selectivity is determined by comparing the IC50 value for the target enzyme (NNMT) to the IC50 values for other methyltransferases.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the selectivity of an inhibitor against a panel of methyltransferases.
NNMT Signaling Pathway Context
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in cellular metabolism and epigenetic regulation.[5] By catalyzing the methylation of nicotinamide, NNMT influences the levels of S-adenosylmethionine (SAM), the universal methyl donor, and nicotinamide adenine dinucleotide (NAD+), a key coenzyme in redox reactions.
Caption: The role of NNMT in cellular metabolism and the point of intervention for its inhibitors.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Muscle-Sparing Effects of 5-Methoxynicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methoxynicotinamide's performance in mitigating muscle atrophy against other therapeutic alternatives. Supporting experimental data, detailed methodologies, and relevant signaling pathways are presented to validate its muscle-sparing effects.
Executive Summary
Muscle atrophy, the progressive loss of muscle mass and strength, presents a significant challenge in various pathological conditions and aging. Current therapeutic strategies offer limited efficacy and can be associated with adverse effects. Emerging evidence suggests that the inhibition of Nicotinamide N-methyltransferase (NNMT) is a promising approach to counteract muscle wasting. This compound, also known as 6-Methoxynicotinamide or JBSNF-000088, has been identified as a potent NNMT inhibitor. This guide evaluates the muscle-sparing potential of this compound in comparison to established and experimental alternatives, including corticosteroids and myostatin inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound (as an NNMT inhibitor) and its alternatives in preclinical and clinical models of muscle atrophy.
Table 1: Performance of this compound (NNMT Inhibitor) in Preclinical Models
| Parameter | Model | Treatment | Result | Citation |
| Muscle Fiber Cross-Sectional Area (CSA) | Aged mice with muscle injury | NNMT inhibitor | 1.8-fold increase in mean CSA of damaged tibialis anterior muscle fibers. | [1][2] |
| Muscle Strength | Aged mice with muscle injury | NNMT inhibitor | 70% increase in muscle strength compared to placebo. | [3] |
| Grip Strength | Aged sedentary mice | NNMT inhibitor | ~40% greater grip strength than sedentary controls. | [4] |
| Muscle Stem Cell (muSC) Activation | Aged mice with muscle injury | NNMT inhibitor | 60-75% higher incidence of proliferating/active muSCs. | [1] |
| Lean Body Mass Index (LMI) | Naturally aging mice | NNMT inhibitor | Alleviated the decrease in LMI (reduced LMI of 4.34% vs. 7.53% in saline group). | [5] |
Table 2: Performance of Alternative Muscle-Sparing Agents
| Agent Class | Specific Agent | Model | Key Finding | Citation |
| Myostatin Inhibitors | Various (e.g., antibodies, soluble receptors) | Clinical trials for various indications | 3-8% increase in lean body mass. | [6] |
| Bimagrumab | Sarcopenia in older adults | 6-8% increase in mean lean body mass. | [6] | |
| Anti-myostatin peptibody | Mice with chronic kidney disease | ~10% increase in muscle mass. | [6] | |
| Corticosteroids | Dexamethasone | Rats | Significant decrease in muscle mass. | [7] |
| Prednisone | Mouse model of muscular dystrophy | Daily dosing led to muscle atrophy. | [8] | |
| Insulin-like Growth Factor-1 (IGF-1) | IGF-1 | Dexamethasone-induced atrophic muscle tissue | Significant increase in contractile force of atrophic tissues. | [9] |
Signaling Pathways and Mechanism of Action
The muscle-sparing effects of this compound are attributed to its inhibition of NNMT, which plays a crucial role in cellular metabolism, particularly in the NAD+ salvage pathway.
NNMT Inhibition and the NAD+ Salvage Pathway
NNMT catalyzes the methylation of nicotinamide (NAM), a precursor for NAD+ synthesis. By inhibiting NNMT, this compound increases the intracellular pool of NAM available for the NAD+ salvage pathway, leading to elevated NAD+ levels. NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for sirtuins, which are involved in muscle gene expression and mitochondrial function.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. How NNMT Stimulates Muscle Growth [nmn.com]
- 3. newatlas.com [newatlas.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 5-Methoxynicotinamide
The following guide provides essential safety and logistical information for the proper disposal of 5-Methoxynicotinamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is considered harmful to aquatic life.[1] Therefore, it is imperative that this substance does not enter drains or waterways.[2][3]
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is used:
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or tightly sealed goggles. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Skin/Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[3] |
| Respiratory | Use only in a well-ventilated area.[1][4] For spills or in case of inadequate ventilation, avoid breathing dust.[1][2] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to use a licensed and approved waste disposal service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Carefully sweep up solid this compound, minimizing dust generation.[3][4]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) should also be treated as chemical waste.
-
Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container.[3]
Step 2: Containment and Labeling
-
Place the collected waste into a suitable, sealable, and clearly labeled container.[3]
-
The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
Step 3: Temporary Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[3]
-
The storage location should be secure and away from incompatible materials.[3] Keep the container tightly closed.[1][4]
Step 4: Final Disposal
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Crucially, do not dispose of this compound in household garbage or pour it down the drain. [3] This is to prevent environmental contamination and potential harm to aquatic life.[1]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][2]
-
Contain: Prevent the spill from spreading and entering drains.[1][2] Cover drains if necessary.[2]
-
Clean-up:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.[1]
Quantitative Disposal Data
The reviewed safety data sheets do not provide specific quantitative limits for disposal. The guidance is based on the chemical's hazard profile. Disposal must adhere to all applicable federal, state, and local environmental regulations.
| Parameter | Value / Guideline |
| Aqueous Solution Disposal Limit | Not specified. Do not discharge into drains or sewer systems.[3] |
| Reportable Quantity (RQ) | Not specified in the reviewed documents. Consult local and national regulations. |
| Recommended Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Methoxynicotinamide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxynicotinamide was not located. The following guidance is based on the safety data for closely related compounds, including N-Methylnicotinamide, 5-Methylnicotinic acid, and Nicotinamide. It is imperative to handle this compound with caution and to consult with your institution's safety officer for a comprehensive risk assessment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to cause serious eye irritation and may cause skin and respiratory irritation upon exposure.[1][2] The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile rubber gloves are required.[1] Inspect gloves for integrity before each use. |
| Body Protection | Lab Coat | An impervious lab coat or other protective clothing is necessary to prevent skin contact.[1][2] |
| Respiratory Protection | Dust Mask/Respirator | An N95 (US) or equivalent particulate respirator should be used, especially when handling the powder form to avoid inhalation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is well-ventilated. A chemical fume hood or a local exhaust ventilation system is highly recommended.[1][3]
-
Verify the location and functionality of the nearest safety shower and eyewash station.[1]
-
Keep the container of this compound tightly sealed when not in use.[1]
2. Handling:
-
Wash hands thoroughly after handling the substance.[4]
-
Avoid breathing in dust, fumes, or vapors.
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
When weighing or transferring the powder, do so in a manner that minimizes dust generation.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal. Do not let the product enter drains.[1][2] |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with federal, state, and local environmental regulations.
-
Chemical Waste: Unused this compound and materials contaminated with it should be collected in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of it with household garbage or allow it to reach the sewage system.
-
Contaminated PPE: Used gloves, masks, and other disposable protective equipment should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Safe Handling Workflow
The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
